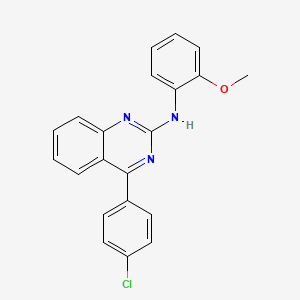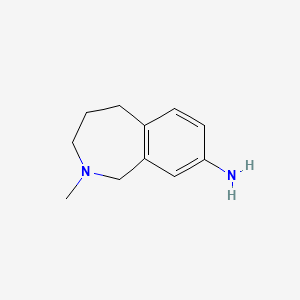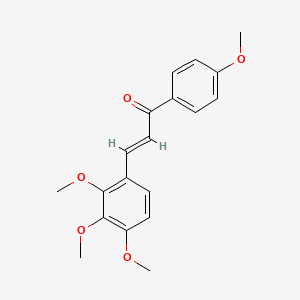![molecular formula C22H29NO2S B2615811 N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide CAS No. 338962-66-6](/img/structure/B2615811.png)
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors and has been studied for its effects on various physiological and biochemical processes.
Mecanismo De Acción
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are located throughout the body and are involved in a variety of physiological and biochemical processes. Activation of these receptors by this compound leads to the release of neurotransmitters and other signaling molecules, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which may make it useful for the treatment of pain and inflammation. In addition, this compound has been shown to have anti-cancer properties, which may make it useful for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide in lab experiments is its potency as a cannabinoid receptor agonist. This allows researchers to study the effects of cannabinoid receptor activation in a more controlled manner. However, a limitation of using this compound in lab experiments is its potential for toxicity and adverse effects, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide. One area of interest is its potential for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for use in the treatment of pain, inflammation, and cancer.
Métodos De Síntesis
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide is synthesized through a multistep process that involves the reaction of mesityl oxide with thiourea to form the corresponding thioamide. This thioamide is then reacted with 4-methoxybenzoyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. In addition, this compound has been studied for its effects on neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
4-methoxy-N-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2S/c1-15-11-16(2)20(17(3)12-15)13-26-22(4,5)14-23-21(24)18-7-9-19(25-6)10-8-18/h7-12H,13-14H2,1-6H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKUXKSKMRVVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CNC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)
![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2615737.png)







![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2615751.png)